N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Description
This compound features a propanamide backbone with three key substituents:
- 2-(4-Methoxybenzenesulfonyl)ethyl group: Introduces sulfonyl functionality, which may improve stability and binding to sulfonamide-sensitive targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-28-18-8-5-17(6-9-18)7-14-23(25)24-16-22(21-4-3-15-30-21)31(26,27)20-12-10-19(29-2)11-13-20/h3-6,8-13,15,22H,7,14,16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKOSUYPEBSNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues of Propanamide Derivatives
Key Structural Variations and Implications
Backbone Modifications: Propanamide vs. Propenamide: The target compound’s saturated propanamide backbone (vs. Thiophene vs. Chromenyloxy: The thiophene in the target compound (electron-rich heterocycle) contrasts with chromenyloxy in VIk , which introduces a bulky, planar aromatic system that could intercalate DNA or inhibit kinases.
Substituent Effects :
- Sulfonyl Group : Present only in the target compound and ’s sulfonamide derivatives , this group enhances hydrogen bonding and stability compared to thioamide analogs (e.g., 2-(4-Methoxybenzenethio)propanamide ).
- Halogenation : Dichlorobenzyl (43-THP ) and chlorophenethyl ( ) groups increase hydrophobicity and may improve blood-brain barrier penetration, whereas the target compound lacks halogens.
Biological Activity Trends: Anti-inflammatory Activity: Compound 1 demonstrates that 4-methoxyphenyl combined with dihydroxyphenyl enhances anti-inflammatory effects, suggesting the target compound’s sulfonyl and thiophene groups could modulate similar pathways. Antiproliferative Potential: Chromenyloxy (VIk ) and bromotyrosine-linked (43-THP ) derivatives highlight the role of extended aromatic systems in cytotoxicity, a feature absent in the target compound.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide, also referred to by its CAS number 946297-47-8, is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 431.5 g/mol. Its structure incorporates both a methoxybenzenesulfonyl group and a thiophene moiety, which are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 946297-47-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors on cell membranes, influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect the expression of genes involved in critical cellular processes.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the thiophene ring have shown promising results against various cancer cell lines. A study reported that S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate exhibited cytotoxic effects through apoptosis induction and inhibition of tubulin polymerization in tumor cells .
Antimicrobial Properties
Compounds within the same chemical family have demonstrated antimicrobial activity. The sulfonamide group is known for its efficacy against bacterial infections, suggesting potential applications for this compound in treating infections.
Pharmacokinetics
Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including high oral bioavailability, which enhances its potential as an orally administered therapeutic agent .
Case Studies and Research Findings
- Anticancer Research : In a study investigating organosulfur compounds, it was found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This compound shares structural similarities with these compounds, indicating potential for similar activities .
- Mechanistic Insights : Another study highlighted the role of thiophene-containing compounds in modulating oxidative stress responses in cells, suggesting that this compound might enhance cellular resistance to oxidative damage through Nrf2 activation pathways .
- Synthetic Pathways : The synthesis of this compound involves multiple steps starting from readily available precursors, emphasizing its accessibility for further research and development in medicinal chemistry.
Q & A
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Method | Conditions | Key Metrics |
|---|---|---|
| HPLC | C18 column, 30–70% MeCN in 20 min | Retention time: 12.3 min |
| HRMS | ESI+, m/z 468.12 [M+H]⁺ | Mass error: <2 ppm |
| ¹H NMR | DMSO-d₆, 400 MHz | δ 7.8–6.8 (aryl protons) |
Q. Table 2. Suggested In Vitro Assays for Bioactivity Profiling
| Assay Type | Model System | Endpoint |
|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ via MTT assay |
| Anti-inflammatory | RAW 264.7 macrophages | TNF-α suppression (ELISA) |
| Antimicrobial | E. coli (ATCC 25922) | Zone of inhibition (mm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
